
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. The compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dichlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dichlorophenyl)-4,4-dimethyl-5-methylene-oxazoline
- 5-(2,3-Dichlorophenyl)-2-furylmethylene-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the thioxo group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H5Cl2NOS2 |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
5-[(2,3-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H5Cl2NOS2/c11-6-3-1-2-5(8(6)12)4-7-9(14)13-10(15)16-7/h1-4H,(H,13,14,15) |
Clé InChI |
JMNPBVGLEZGPIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C=C2C(=O)NC(=S)S2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylbenzo[d]isothiazol-4-ol](/img/structure/B8778538.png)
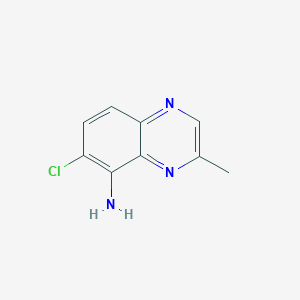
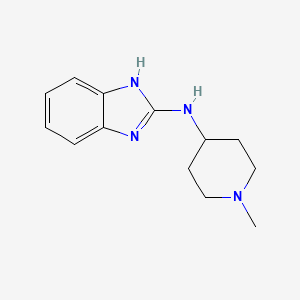
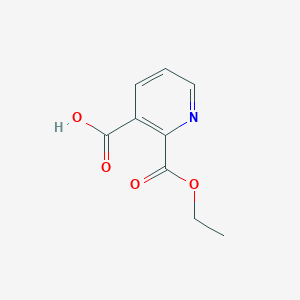
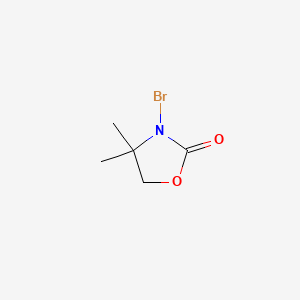



![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
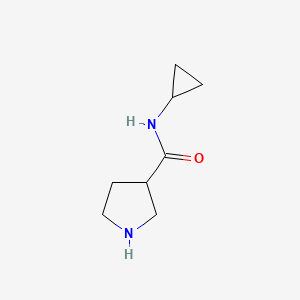
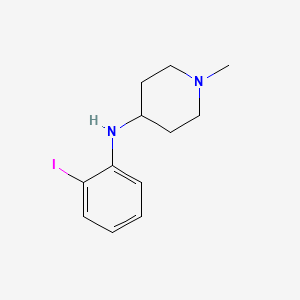
![1-[(2,5-Dichlorophenyl)methyl]piperazine](/img/structure/B8778647.png)

